1-(3-Fluoropyridin-2-yl)cyclobutanecarboxylic acid 1-(3-Fluoropyridin-2-yl)cyclobutanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 1865145-09-0
VCID: VC6858666
InChI: InChI=1S/C10H10FNO2/c11-7-3-1-6-12-8(7)10(9(13)14)4-2-5-10/h1,3,6H,2,4-5H2,(H,13,14)
SMILES: C1CC(C1)(C2=C(C=CC=N2)F)C(=O)O
Molecular Formula: C10H10FNO2
Molecular Weight: 195.193

1-(3-Fluoropyridin-2-yl)cyclobutanecarboxylic acid

CAS No.: 1865145-09-0

Cat. No.: VC6858666

Molecular Formula: C10H10FNO2

Molecular Weight: 195.193

* For research use only. Not for human or veterinary use.

1-(3-Fluoropyridin-2-yl)cyclobutanecarboxylic acid - 1865145-09-0

Specification

CAS No. 1865145-09-0
Molecular Formula C10H10FNO2
Molecular Weight 195.193
IUPAC Name 1-(3-fluoropyridin-2-yl)cyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C10H10FNO2/c11-7-3-1-6-12-8(7)10(9(13)14)4-2-5-10/h1,3,6H,2,4-5H2,(H,13,14)
Standard InChI Key AFHNCCJCIHDWLG-UHFFFAOYSA-N
SMILES C1CC(C1)(C2=C(C=CC=N2)F)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₀H₁₀FNO₂ and a molecular weight of 195.19 g/mol . Its IUPAC name, 1-(3-fluoropyridin-2-yl)cyclobutanecarboxylic acid, reflects the connectivity of its three key components:

  • A cyclobutane ring (four-membered carbon ring) with inherent angle strain.

  • A 3-fluoropyridine group attached to one carbon of the cyclobutane.

  • A carboxylic acid group (-COOH) bonded to an adjacent cyclobutane carbon.

The SMILES notation O=C(O)C1(c2ncccc2F)CCC1 precisely encodes its structure, highlighting the spatial arrangement of substituents .

Synthesis and Optimization Strategies

Retrosynthetic Analysis

A plausible route to this compound involves coupling a fluoropyridine derivative with a cyclobutane carboxylic acid precursor. Drawing parallels to published methods for related cyclobutane systems , the synthesis could proceed via:

  • Knoevenagel Condensation: To form a cyclobutylidene intermediate using Meldrum’s acid.

  • Diastereoselective Reduction: Sodium borohydride (NaBH₄) reduces the exocyclic double bond, favoring the cis-diastereomer.

  • Decarboxylation and Functionalization: Hydrolysis and acid workup yield the carboxylic acid group.

Case Study: Scalable Synthesis of Analogous Cyclobutane Derivatives

A 2021 Journal of Organic Chemistry study detailed the synthesis of TAK-828F, a cis-1,3-disubstituted cyclobutane carboxylic acid . Key steps included:

  • Cyclobutylidene Meldrum’s Acid Formation: Reacting benzyl 3-oxocyclobutane-1-carboxylate with Meldrum’s acid in methanol/piperidine.

  • Reduction with NaBH₄: Achieved 68% yield and 98.4:1.6 dr, improved to 99.6:0.4 dr via recrystallization.

  • Decarboxylation: Using tert-butanol and triethylamine under reflux to form the tert-butyl ester, later hydrolyzed to the carboxylic acid.

StepReagents/ConditionsYield/Dr
Knoevenagel CondensationMeldrum’s acid, piperidine88%
NaBH₄ ReductionTHF, −5°C68%, 98.4:1.6 dr
Recrystallization2-PrOH99.6:0.4 dr

Adapting this protocol, substituting the pyridine precursor with 3-fluoropyridine-2-carbaldehyde could yield the target compound.

Physicochemical Properties

Spectroscopic Data

  • ¹H NMR: The fluoropyridine ring would produce distinct aromatic signals (δ 7.5–8.5 ppm), while cyclobutane protons resonate near δ 2.5–3.5 ppm as complex multiplets.

  • ¹³C NMR: The carboxylic acid carbon appears at δ 170–175 ppm, with fluorinated pyridine carbons showing characteristic coupling (¹J₃-F ≈ 245 Hz).

Challenges and Future Directions

Synthetic Hurdles

  • Diastereoselectivity: Achieving high dr without chromatography remains challenging, though recrystallization strategies show promise .

  • Fluorine Reactivity: The electron-withdrawing fluorine atom may necessitate modified coupling conditions to prevent side reactions.

Biological Evaluation

While no biological data for this compound are publicly available, its structural features warrant testing against:

  • Inflammatory Targets: GPCRs (e.g., adenosine A₂A receptor).

  • Oncogenic Kinases: BRAF V600E mutant.

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